Cas no 42175-53-1 (2,3-Bis(trifluoromethyl)benzamide)

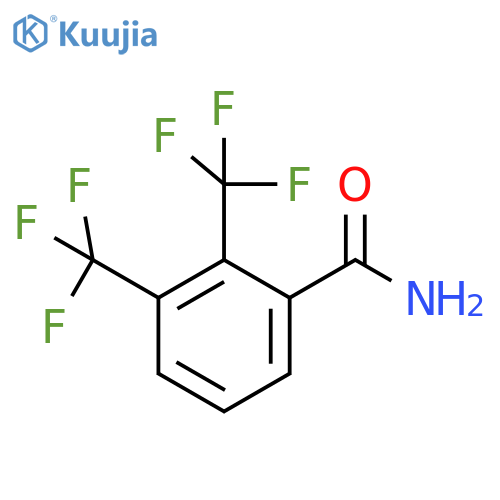

42175-53-1 structure

商品名:2,3-Bis(trifluoromethyl)benzamide

CAS番号:42175-53-1

MF:C9H5F6NO

メガワット:257.132523298264

CID:4960096

2,3-Bis(trifluoromethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- ditrifluoromethyl benzamide

- 2,3-bis(trifluoromethyl)benzamide

- 2,3-Bis(trifluoromethyl)benzamide

-

- インチ: 1S/C9H5F6NO/c10-8(11,12)5-3-1-2-4(7(16)17)6(5)9(13,14)15/h1-3H,(H2,16,17)

- InChIKey: MTKFBCYEWUMSAQ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C(N)=O)=CC=CC=1C(F)(F)F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 297

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 43.1

2,3-Bis(trifluoromethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015002205-1g |

2,3-Bis(trifluoromethyl)benzamide |

42175-53-1 | 97% | 1g |

$1564.50 | 2023-09-01 | |

| Alichem | A015002205-500mg |

2,3-Bis(trifluoromethyl)benzamide |

42175-53-1 | 97% | 500mg |

$839.45 | 2023-09-01 | |

| Alichem | A015002205-250mg |

2,3-Bis(trifluoromethyl)benzamide |

42175-53-1 | 97% | 250mg |

$470.40 | 2023-09-01 |

2,3-Bis(trifluoromethyl)benzamide 関連文献

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

42175-53-1 (2,3-Bis(trifluoromethyl)benzamide) 関連製品

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 4770-00-7(3-cyano-4-nitroindole)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量